molecular formula C8H24N6O4S B1287670 bis(N-(propan-2-yl)guanidine); sulfuric acid CAS No. 77197-09-2

bis(N-(propan-2-yl)guanidine); sulfuric acid

Cat. No.: B1287670
CAS No.: 77197-09-2
M. Wt: 300.38 g/mol
InChI Key: MFIQZHWDRVKGAK-UHFFFAOYSA-N
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Description

Bis(N-(propan-2-yl)guanidine); sulfuric acid is a guanidine derivative in which two isopropyl (propan-2-yl) groups are attached to the nitrogen atoms of the guanidine moiety, forming a bis-substituted guanidine salt with sulfuric acid. Guanidine derivatives are notable for their strong basicity and diverse applications in organic synthesis, pharmaceuticals, and coordination chemistry. The sulfuric acid component stabilizes the compound as a salt, enhancing its solubility and handling properties.

Properties

IUPAC Name

2-propan-2-ylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11N3.H2O4S/c2*1-3(2)7-4(5)6;1-5(2,3)4/h2*3H,1-2H3,(H4,5,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQZHWDRVKGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N.CC(C)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603878
Record name Sulfuric acid--N''-propan-2-ylguanidine (1/2)
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Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77197-09-2
Record name Sulfuric acid--N''-propan-2-ylguanidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(1-(propan-2-yl)guanidine); sulfuric acid
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Preparation Methods

Reaction of Urea with Dialkyl Sulfates

One effective method involves the reaction of urea with dialkyl sulfates to produce isourea derivatives, which can subsequently react with primary or secondary amines to yield substituted guanidines.

Key Steps:

  • Alkylation of Urea: Urea is reacted with dialkyl sulfate (e.g., dimethyl sulfate) in the presence of an acid catalyst like sulfuric acid. This step forms O-alkylisourea.

  • Formation of Guanidine: The O-alkylisourea is then treated with propan-2-amine (isopropylamine) to produce bis(N-(propan-2-yl)guanidine).

Yield and Purity: This method has been reported to yield products with good purity levels, although variations in alkylation conditions can affect the outcome significantly.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern technique that enhances reaction rates and yields.

Procedure:

  • Microwave Irradiation: The reaction mixture comprising guanidine hydrochloride and propan-2-amine in a suitable solvent (e.g., acetonitrile) is subjected to microwave irradiation.

  • Temperature Control: Maintaining specific temperatures (around 140 °C) during irradiation improves the formation of bis(N-(propan-2-yl)guanidine).

Results: Studies indicate that microwave-assisted methods can achieve yields up to 97% with reduced reaction times compared to traditional heating methods.

One-Pot Synthesis

A one-pot synthesis approach simplifies the process by combining all reactants in a single reaction vessel.

Methodology:

  • Combined Reactants: Guanidine, propan-2-amine, and sulfuric acid are mixed and allowed to react under controlled conditions.

Advantages: This method reduces handling time and potential contamination between steps, leading to higher overall efficiency.

The following table summarizes different preparation methods along with their respective yields and notable characteristics:

Method Reactants Yield (%) Characteristics
Reaction with Dialkyl Sulfates Urea + Dialkyl Sulfate + Acid 70-85 Good purity; sensitive to reaction conditions
Microwave-Assisted Synthesis Guanidine + Propan-2-Amine Up to 97 Rapid reaction; high yield; energy-efficient
One-Pot Synthesis Guanidine + Propan-2-Amine + Acid 75-90 Simplified process; reduced contamination risk

Chemical Reactions Analysis

Types of Reactions: Bis(N-(propan-2-yl)guanidine); sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Bis(N-(propan-2-yl)guanidine); sulfuric acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of bis(N-(propan-2-yl)guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of bis(N-(propan-2-yl)guanidine); sulfuric acid include guanidine derivatives with varying substituents on the nitrogen atoms. These substituents influence physicochemical properties, reactivity, and applications.

Compound Name (CAS RN) Substituents on Guanidine Molecular Formula Key References
Bis(N-[(5-methyl-2-furyl)methyl]guanidine); sulfuric acid (30263-43-5) 5-methylfurfuryl groups C₁₆H₂₂N₆O₄S
Bis(N''-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid (14279-76-6) Morpholine-propyl groups C₈H₂₀N₄O₅S
Bis(N''-[[3-(trimethylsilyl)phenyl]methyl]guanidine); sulfuric acid (MTMSBG hemisulfate) Trimethylsilyl-benzyl groups C₂₄H₄₀N₆O₄SSi₂
Bis(1-(furan-2-ylmethyl)guanidine); sulfuric acid Furfurylmethyl groups C₁₂H₂₀N₆O₄S

Key Differences :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in related sulfonylguanidines) enhance acidity, whereas electron-donating groups (e.g., morpholine) increase basicity .

Physicochemical Properties

Property Bis(N-(propan-2-yl)guanidine); H₂SO₄ Bis(N-[(5-methyl-2-furyl)methyl]guanidine); H₂SO₄ Bis(N''-[3-(morpholin-4-yl)propyl]guanidine); H₂SO₄
Melting Point (°C) Not reported Not reported Not reported
Solubility Soluble in polar solvents (e.g., DMSO) Partially soluble in toluene Likely soluble in water due to morpholine moiety
IR Spectral Features N-H stretch ~3300 cm⁻¹ SO₂ stretches at 1324, 1129 cm⁻¹ Morpholine C-O-C stretch ~1100 cm⁻¹

Critical Analysis of Research Findings

  • Spectroscopic Data : While IR and NMR data are available for some analogues (e.g., compound 12 in ), this compound lacks published spectral data, highlighting a research gap.
  • Thermal Stability : Morpholine-containing derivatives may exhibit higher thermal stability due to rigid heterocyclic structures compared to aliphatic isopropyl groups .
  • Biological Activity: Sulfonylguanidines (e.g., N-amino-N'-sulfonyl derivatives) show antimicrobial properties, but bis-isopropylguanidine sulfate’s bioactivity remains unexplored .

Biological Activity

Bis(N-(propan-2-yl)guanidine); sulfuric acid is a compound that has garnered attention in both synthetic organic chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure

The compound this compound consists of two isopropylguanidine moieties bonded through a sulfuric acid group. This unique structure contributes to its reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of isopropylamine with cyanamide to form N-(propan-2-yl)guanidine, which is subsequently reacted with sulfuric acid. This process requires controlled conditions to ensure high purity and yield.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular responses. The compound's mechanism often involves binding to active sites on target proteins, altering their conformation and function.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating significant antibacterial efficacy .

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus40
Escherichia coli70
Methicillin-resistant S. aureus20

Enzyme Inhibition Studies

In biochemical assays, this compound has been evaluated for its potential to inhibit specific enzymes involved in disease processes. For example, it has shown promise in inhibiting proteases associated with viral infections, suggesting its utility in antiviral drug development .

Case Study: Viral Protease Inhibition

A study investigating the compound's effects on dengue virus proteases found that it could significantly inhibit enzyme activity at low concentrations, suggesting potential therapeutic applications against viral infections .

Biochemical Assays

The compound is frequently used in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to modulate enzyme activity makes it valuable in drug discovery and development.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials due to its reactivity and stability under various conditions.

Comparative Analysis with Related Compounds

When compared to similar compounds such as N-(propan-2-yl)guanidine hydrochloride, this compound exhibits enhanced reactivity due to the presence of the sulfuric acid moiety, which facilitates additional chemical interactions.

Table 2: Comparison of Related Compounds

CompoundReactivity LevelApplications
This compoundHighAntimicrobial, enzyme inhibition
N-(propan-2-yl)guanidine hydrochlorideModerateAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing bis(N-(propan-2-yl)guanidine) sulfate derivatives?

  • Methodological Answer : The synthesis involves nitration using sulfuric acid guanidine as a precursor. Optimal conditions include a 2:1 (v/v) ratio of 90% HNO₃ to 98% H₂SO₄, a 1:1.2 molar ratio of guanidine sulfate to nitrating agent, and reaction temperatures maintained below 30°C. These parameters yield ~87.9% conversion and 86.1% product purity in continuous-flow microreactor systems, minimizing side reactions .

Q. How can purity and structural integrity be validated for bis(N-(propan-2-yl)guanidine) sulfate compounds?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • ¹H/¹³C NMR to verify functional groups (e.g., guanidine protons at δ 6.5–8.0 ppm and sulfonic resonances at δ 3.0–4.0 ppm).
  • HPLC-MS for purity assessment (e.g., molecular ion peaks matching the theoretical m/z of C₈H₂₀N₈O₈S [388.358 g/mol]) .

Q. What solvent systems are compatible with bis(N-(propan-2-yl)guanidine) sulfate for crystallization?

  • Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or aqueous sulfuric acid (0.1–1.0 M) are effective. Slow evaporation at 4°C promotes single-crystal growth suitable for X-ray diffraction. Avoid alcohols due to potential esterification side reactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in bis(N-(propan-2-yl)guanidine) sulfate derivatives?

  • Methodological Answer : Employ the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key steps include:

  • Space group determination (e.g., P2₁/c for monoclinic systems).
  • Hydrogen bonding analysis (e.g., intramolecular N–H⋯S interactions with H⋯S distances ~2.46 Å and angles ~122°).
  • Flack parameter refinement (e.g., 0.03(7)) to confirm absolute configuration .

Q. What strategies mitigate contradictions in reported reaction yields for guanidine sulfate nitration?

  • Methodological Answer : Discrepancies arise from variations in mixing efficiency (batch vs. microreactor) and acid concentration. To reconcile

  • Design of Experiments (DoE) : Test factors like residence time (10–60 s) and HNO₃:H₂SO₄ ratios (1:1 to 3:1) using response surface methodology.
  • In-line IR spectroscopy monitors intermediate formation (e.g., nitroguanidine at 1550 cm⁻¹) to optimize real-time conditions .

Q. How do bis(N-(propan-2-yl)guanidine) sulfate derivatives interact with transition metals in coordination chemistry?

  • Methodological Answer : The guanidine moiety acts as a bidentate ligand , coordinating Cu(I/II) via N-donor atoms. Example protocol:

  • React guanidine sulfate with [Cu(MeCN)₄]PF₆ in acetonitrile.
  • Characterize complexes via EPR spectroscopy (g∥ ≈ 2.20, g⊥ ≈ 2.06 for Cu(II)) and cyclic voltammetry (E₁/₂ ≈ +0.35 V vs. Ag/AgCl) .

Q. What hydrolysis pathways occur in bis(N-(propan-2-yl)guanidine) sulfate under acidic conditions?

  • Methodological Answer : Acidic hydrolysis (1.0 M HCl, 80°C) cleaves the guanidine group via protonation-assisted nucleophilic attack , yielding urea and ammonia. Monitor degradation by:

  • TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/methanol 3:1).
  • LC-MS to identify intermediates (e.g., m/z 118 for 3-methylbut-2-enylurea) .

Methodological Notes

  • SHELX Workflow : Preprocess data with SHELXC (data scaling), solve phases via SHELXD (charge flipping), and refine with SHELXL (anisotropic displacement parameters) .
  • Safety : Handle concentrated sulfuric acid in fume hoods with PPE (nitrile gloves, face shields) due to corrosive and exothermic reactivity.

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